molecular formula C13H11ClN4O3S2 B2519689 3-((1-((5-Chlorothiophen-2-yl)sulfonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile CAS No. 2034207-38-8

3-((1-((5-Chlorothiophen-2-yl)sulfonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile

Cat. No.: B2519689
CAS No.: 2034207-38-8
M. Wt: 370.83
InChI Key: NSOFFVKDJPHLBK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-((1-((5-Chlorothiophen-2-yl)sulfonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile is a useful research compound. Its molecular formula is C13H11ClN4O3S2 and its molecular weight is 370.83. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Heterocyclic Synthesis Applications

  • Utility in Heterocyclic Chemistry : Enaminonitriles, similar in structure to the compound , play a crucial role in the synthesis of new pyrazole, pyridine, and pyrimidine derivatives. These compounds serve as key intermediates for generating a wide array of heterocyclic compounds with potential pharmaceutical applications (Fadda et al., 2012).

  • Metal-Free Synthesis of Substituted Pyrazoles : A metal-free, iodine-catalyzed synthesis approach allows for the efficient creation of fully substituted pyrazoles, involving the formation of multiple bonds. This process highlights the versatility and efficiency of utilizing such compounds for synthesizing complex structures (Sun et al., 2015).

  • Synthesis of Pyridine and Fused Pyridine Derivatives : Compounds similar to "3-((1-((5-Chlorothiophen-2-yl)sulfonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile" are instrumental in synthesizing new series of pyridine and fused pyridine derivatives. These derivatives are synthesized through reactions with various reagents, showcasing the compound's utility in generating heterocyclic compounds with potential biological activities (Al-Issa, 2012).

  • Antimicrobial and Anticancer Applications : Novel pyridines synthesized from related compounds exhibit significant antimicrobial and anticancer activities. These findings underscore the potential of such chemical entities in therapeutic applications, especially as antimicrobial agents and anticancer compounds (Elewa et al., 2021).

Properties

IUPAC Name

3-[1-(5-chlorothiophen-2-yl)sulfonylpyrrolidin-3-yl]oxypyrazine-2-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11ClN4O3S2/c14-11-1-2-12(22-11)23(19,20)18-6-3-9(8-18)21-13-10(7-15)16-4-5-17-13/h1-2,4-5,9H,3,6,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSOFFVKDJPHLBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1OC2=NC=CN=C2C#N)S(=O)(=O)C3=CC=C(S3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11ClN4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.